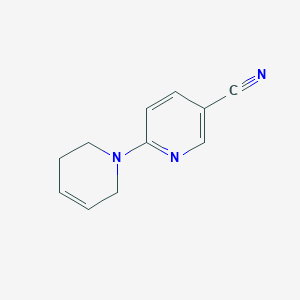

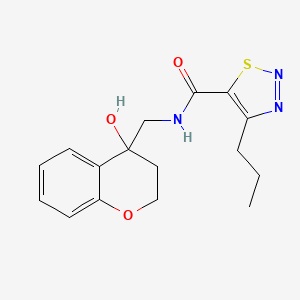

N-((4-羟基色满-4-基)甲基)-4-丙基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS), has been synthesized for antimalarial research .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a hydroxychroman moiety, a thiadiazole ring, and a carboxamide group .

科学研究应用

药物化学与药理学

苯并咪唑杂环,如我们的化合物,由于其在药物开发中的重要性,被认为是“特权结构”。该化合物的独特结构使其适用于广泛的药理学靶标。研究人员探索了其作为设计新型药物支架的潜力。 此外,其光物理性质允许对各种生物靶标进行光控研究 .

光药理学

芳基偶氮苯并咪唑,我们的化合物的衍生物,是光药理学中宝贵的工具。这些偶氮杂芳烃光开关利用可见光表现出双向光开关。研究人员可以操纵它们的 Z-异构体稳定性,从而能够精确控制生物过程。 从研究这些化合物中获得的理解有助于未来的光药理学工作 .

圆偏振发光二极管 (CP LED)

手性材料,包括我们的化合物,在 CP LED 中起着至关重要的作用。这些 LED 对于下一代技术具有广阔的前景。研究人员正在研究各种机制——例如涉及有机小分子、聚合物、无机配合物和混合卤化物钙钛矿的机制——以实现 CP 电致发光。 优化器件架构提高了 CP LED 的效率和不对称因子 .

抗氧化剂研究

鉴于其结构特征,我们的化合物可能表现出抗氧化特性。研究人员正在探索其清除自由基和保护细胞免受氧化损伤的能力。 了解其抗氧化机制可能导致开发新的治疗剂.

研究氧化应激机制

氧化应激在各种疾病中发挥作用。我们的化合物中色烯和噻二唑部分的独特组合使其成为研究氧化应激途径的有趣候选者。 研究人员正在研究其对细胞氧化还原平衡和潜在治疗应用的影响.

疟疾寄生虫抑制

已发现一种 N-[(4-羟基色满-4-基)甲基]-磺酰胺衍生物是疟疾寄生虫生命周期中雄配子形成的有效抑制剂。该化合物破坏了寄生虫向蚊子的传播。 其纳摩尔活性突出了其作为抗疟疾药物的潜力 .

总之,这种化合物的用途涵盖药物化学、光药理学、LED、抗氧化剂、氧化应激和抗疟疾研究。其独特的特性继续激励着不同领域的科学研究。 🌟

作用机制

Target of Action

The primary target of N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide interacts with its target, Pfs16, and stabilizes it . This interaction blocks the formation of male gametes in the malaria parasite’s life cycle, thereby preventing the transmission of the parasite to the mosquito .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite’s life cycle . By targeting Pfs16, it disrupts the normal progression of these pathways, leading to a block in male gamete formation .

Result of Action

The result of the compound’s action is the prevention of malaria transmission. By blocking male gamete formation, it prevents the malaria parasite from being transmitted to the mosquito . This has significant implications for the control and prevention of malaria.

未来方向

生化分析

Biochemical Properties

This interaction is believed to be responsible for the compound’s potent anti-malarial effects .

Cellular Effects

In terms of cellular effects, N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been shown to block male gamete formation in the malaria parasite life cycle . This effectively prevents the parasite from being transmitted to the mosquito, thereby halting the spread of the disease .

Molecular Mechanism

The molecular mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with the Pfs16 protein . This protein is a 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein . The compound stabilizes Pfs16 in lysates from activated mature gametocytes .

Subcellular Localization

The subcellular localization of N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is believed to be associated with the parasitophorous vacuole membrane in Plasmodium falciparum

属性

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-2-5-12-14(23-19-18-12)15(20)17-10-16(21)8-9-22-13-7-4-3-6-11(13)16/h3-4,6-7,21H,2,5,8-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDDLLUCNODHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)

![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide](/img/structure/B2534842.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2534860.png)